molecular formula C8H4N2OS B12856577 5-Oxothiazolo[3,2-a]pyridine-8-carbonitrile

5-Oxothiazolo[3,2-a]pyridine-8-carbonitrile

Cat. No.: B12856577
M. Wt: 176.20 g/mol
InChI Key: IZIYOBJVMGXCFJ-UHFFFAOYSA-N
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Description

5-Oxothiazolo[3,2-a]pyridine-8-carbonitrile is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of thiazolopyridines, which are known for their diverse pharmacological properties, including anticancer, antibacterial, and antiviral activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxothiazolo[3,2-a]pyridine-8-carbonitrile typically involves the cyclocondensation of azahetaryl precursors. One common method includes the Knoevenagel reaction followed by cyclocondensation. For instance, the condensation of citric acid with β-substituted amines such as cysteamine, L-cysteine, or o-aminothiophenol can yield highly fluorescent fused oxopyridine derivatives .

Another method involves the ring-expansion reaction of substituted semisquarate with lithiated thiazole. This one-pot reaction with 2-azolyllithium and acetic anhydride produces 4-acetoxycyclobutenone, which undergoes thermolysis to form the desired oxopyridine .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the scalability of the aforementioned synthetic routes suggests that they could be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

5-Oxothiazolo[3,2-a]pyridine-8-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and halides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound .

Scientific Research Applications

5-Oxothiazolo[3,2-a]pyridine-8-carbonitrile has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-Oxothiazolo[3,2-a]pyridine-8-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s biological activity is attributed to its ability to bind to and inhibit key enzymes and receptors involved in cellular processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of signaling pathways essential for cell survival and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Oxothiazolo[3,2-a]pyridine-8-carbonitrile is unique due to its oxo group, which imparts specific electronic and steric properties that influence its reactivity and biological activity. This uniqueness makes it a valuable scaffold for the development of new therapeutic agents and functional materials .

Properties

Molecular Formula

C8H4N2OS

Molecular Weight

176.20 g/mol

IUPAC Name

5-oxo-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile

InChI

InChI=1S/C8H4N2OS/c9-5-6-1-2-7(11)10-3-4-12-8(6)10/h1-4H

InChI Key

IZIYOBJVMGXCFJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)N2C=CSC2=C1C#N

Origin of Product

United States

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